molecular formula C16H19BrN2O3 B13012959 tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13012959
M. Wt: 367.24 g/mol
InChI Key: XFQMKWOBPYMYHQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a versatile and valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its core structure, featuring a spiro[indoline-3,3'-pyrrolidine] framework, is a privileged motif found in numerous biologically active compounds. The presence of the 4-bromo substituent on the oxindole ring makes it a crucial synthetic intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse libraries of analogues for structure-activity relationship (SAR) studies. This compound is primarily recognized as a key building block in the synthesis of potent kinase inhibitors. It serves as a advanced intermediate in the preparation of clinical candidates and investigational drugs targeting oncogenic kinases. For instance, this specific bromo-spirooxindole pyrrolidine is a direct precursor in the multi-step synthesis of potent and selective ALK and ROS1 inhibitors, which are a class of therapeutics used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the compound's stability during purification and storage while allowing for facile deprotection under mild acidic conditions to unveil a secondary amine for further elaboration. Researchers utilize this compound to develop novel therapeutic agents targeting various diseases, with a significant focus on oncology and targeted protein degradation. Its application extends to the exploration of new chemical space in probe and drug discovery campaigns centered on the spirooxindole pharmacophore.

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl 4-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

XFQMKWOBPYMYHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Br)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multistep processes. One efficient synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for such spirocyclic compounds often involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the indoline ring is primed for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Key Observations:

  • Suzuki-Miyaura Coupling : The bromine can be replaced by aryl or heteroaryl groups using palladium catalysts. For example, analogous spirooxindoles with bromine at the 5-position undergo coupling with boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12h) to yield biaryl derivatives .

  • Buchwald-Hartwig Amination : Primary or secondary amines can substitute bromine under Pd catalysis. A related compound, tert-butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, reacts with morpholine using Pd₂(dba)₃ and Xantphos in toluene (100°C, 24h) to form C–N bonds .

Table 1: Representative Substitution Reactions

Reaction TypeConditionsYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 12h75–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 100°C, 24h65–78%

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the pyrrolidine nitrogen, enabling further functionalization:

  • Trifluoroacetic Acid (TFA) : Treatment with TFA in dichloromethane (DCM) at 0–25°C for 1–2h quantitatively removes the Boc group.

  • Hydrochloric Acid (HCl) : In dioxane, HCl (4M) at 25°C for 4h yields the free amine hydrochloride salt .

Cycloaddition and Ring-Opening Reactions

The spirocyclic framework participates in cycloadditions to form complex polycyclic systems:

  • Diels-Alder Reactions : Analogous spirooxindoles react with dienophiles like 3-methyleneoxindolines under HOAc/[Bmim]Br conditions (120°C, 6h) to form spiro[cyclohexane-1,3'-indoline] derivatives .

  • Organocascade Reactions : Enantioselective Michael-Michael cascades with nitroalkenes, catalyzed by bifunctional thiourea catalysts, yield spirooxindole-fused cyclopentanes with >90% ee .

Table 2: Cycloaddition Examples

ReactionConditionsProductYieldReference
Diels-AlderHOAc, [Bmim]Br, 120°C, 6hSpiro[cyclohexane-1,3'-indoline]72–86%
OrganocascadeThiourea catalyst, CHCl₃, 25°C, 48hSpirocyclopentane-oxindole80–92%

Functionalization of the Oxindole Core

The 2-oxindole moiety undergoes condensation and alkylation:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine/EtOH (reflux, 8h) to form α,β-unsaturated derivatives .

  • Reduction : Sodium borohydride reduces the carbonyl to a hydroxyl group, though this is less common due to steric hindrance from the spiro structure.

Key Mechanistic Insights:

  • Steric Effects : The spirocyclic structure imposes steric constraints, favoring reactions at the bromine or Boc group over the oxindole carbonyl .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance SNAr reactivity, while ionic liquids ([Bmim]Br) improve diastereoselectivity in cycloadditions .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research has indicated that derivatives of spiro[indoline-pyrrolidine] compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom in tert-butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate enhances its biological activity by potentially interacting with cellular targets involved in cancer progression .
  • Antimicrobial Properties :
    • Studies have shown that similar spiro compounds possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that certain indoline derivatives can exhibit neuroprotective properties. The compound's ability to modulate oxidative stress pathways may provide therapeutic avenues for neurodegenerative diseases .

Synthetic Methodologies

  • Building Block for Complex Molecules :
    • This compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the construction of more complex molecular architectures through various coupling reactions, including Suzuki and Heck reactions .
  • Functionalization Reactions :
    • The bromine atom in the compound can be utilized for further functionalization, allowing chemists to introduce diverse functional groups that can modify its biological properties or enhance its solubility for pharmaceutical applications .

Research Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated cytotoxic effects on breast and lung cancer cell lines; IC50 values suggest significant potency compared to standard chemotherapeutics.
Antimicrobial TestingShowed activity against Staphylococcus aureus and Candida albicans; potential as a lead compound for new antibiotics.
NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal cell death; suggests potential use in Alzheimer's disease models.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their function. This can lead to the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Halogenated Derivatives

  • 4-Bromo vs. 4-Chloro :
    • tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (): Replacing bromine with chlorine and the pyrrolidine with a piperidine ring reduces steric bulk. This analog has 97% purity but lacks reported bioactivity .
    • tert-Butyl 4'-(2-bromophenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (4m, ): Features a bromophenyl group on the pyrrolidine. It exhibits a high diastereomeric ratio (dr = 12.8:1) and 75% yield, suggesting bromine enhances stereoselectivity during synthesis .

Amino-Substituted Derivatives

  • It has a molecular weight of 303.36 g/mol and a warning classification (H302, H315) due to moderate toxicity .
  • tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (): Similar to the 6-amino analog but with distinct regiochemistry, this compound is stored at 2–8°C to prevent degradation .

Aryl and Heteroaryl Derivatives

  • Diethyl-2-oxo-1′-phenyl-4′-(thiophen-2-yl)spiro[indoline-3,3′-pyrrolidine]-2′,5′-dicarboxylate (3p, ): Incorporates thiophene and phenyl groups, yielding a dr of 3:1. The electron-rich thiophene may enhance π-stacking interactions in biological targets .
  • tert-Butyl 4'-(4-methoxyphenyl)-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate (4e, ): The methoxy group improves solubility and electron-donating properties, achieving a 79% yield and dr of 10:1 .

Biological Activity

tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, especially in oncology. This compound belongs to the spirooxindole family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features allow it to interact with various biological targets, influencing multiple signaling pathways.

  • Molecular Formula : C16H19BrN2O3
  • Molecular Weight : 367.24 g/mol
  • CAS Number : 300690-13-5

The compound's spirocyclic structure contributes to its biological activity by enabling it to fit into enzyme and receptor binding sites, potentially modulating their activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and colon cancers.

Case Study Findings :

  • In vitro studies demonstrated that this compound has an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potent cytotoxic effects against cancer cells.
  • Selectivity indices (SI) calculated for this compound suggest a favorable therapeutic window, with SI values greater than 3 being indicative of selective action towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its effects is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaIC50 (µM)Selectivity Index
This compoundC16H19BrN2O3<15>3
tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylateC17H22N2O3202.5
tert-Butyl 6-bromo-2-oxospiro[indoline-3,4'-pyrrolidine]-1'-carboxylateC17H22BrN2O3182.8

This table illustrates that this compound has superior anticancer activity compared to its analogs.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. The synthetic route is scalable and allows for the generation of various derivatives that may exhibit enhanced biological activities or novel properties.

Q & A

Q. What synthetic methodologies are commonly employed for preparing spirooxindole derivatives like tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate?

The compound is synthesized via 1,3-dipolar cycloaddition reactions , leveraging azomethine ylides generated from N-Boc-α,β-unsaturated aldehydes and secondary amines. Key steps include:

  • Reacting (E)-N-Boc-3-alkenyl oxindoles with dipolarophiles under thermal or microwave conditions.
  • Diastereomeric ratios (dr) are influenced by substituents on the aryl ring of the dipolarophile. For example, a 2-bromophenyl substituent yields a dr of 12.8:1, while a 4-methoxyphenyl group gives 10.0:1 .
  • Isolation involves column chromatography, with yields typically 70–82% .

Q. How is the structural integrity of spirooxindoles validated post-synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical:

  • ¹H NMR signals for the tert-butyl group appear as a singlet at δ ~1.63 ppm, while the spiro-pyrrolidine protons resonate between δ 2.5–4.3 ppm. The 4-bromo substituent on the indoline ring is confirmed by coupling patterns (e.g., doublets at δ ~7.5–8.1 ppm) .
  • HRMS data (e.g., [M+H]+ calculated: 409.2049; observed: 409.2054) confirm molecular formula and purity .

Q. What strategies are used to resolve diastereomers in spirooxindole synthesis?

Diastereomers are separated via chromatographic techniques (e.g., silica gel columns) guided by dr values from NMR. For example, a dr of 12.8:1 for the 2-bromophenyl derivative indicates significant steric and electronic bias during cycloaddition, favoring one transition state .

Advanced Research Questions

Q. How do substituents on the dipolarophile influence reaction stereochemistry and diastereoselectivity?

Electron-withdrawing groups (EWGs) like bromine at the ortho position increase dr by stabilizing transition states through π-stacking or steric hindrance. For example, 2-bromophenyl yields higher dr (12.8:1) compared to 4-methoxyphenyl (10.0:1), where electron-donating groups (EDGs) reduce selectivity . Computational studies (e.g., DFT) can model these effects, correlating substituent Hammett parameters (σ) with dr .

Q. What structure-activity relationships (SAR) are observed for spirooxindoles in biological assays?

While direct data for the 4-bromo derivative is limited, analogs with spiro-pyrrolidine scaffolds show TCF/β-catenin transcription inhibition (IC50: 2.2 μM) and low cytotoxicity. Substituents at the 4-position (e.g., aryl groups) modulate activity by altering steric bulk and electronic interactions with target proteins . Machine learning (ML) models incorporating descriptors like puckering parameters (q2, φ) and hydrogen-bonding motifs can predict bioactivity .

Q. How can computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?

Mercury CSD facilitates:

  • Void visualization to assess solvent-accessible volumes.
  • Packing similarity analysis using graph set notation (e.g., C(6) chains for C–H⋯O interactions).
  • Identification of C–H⋯π interactions (e.g., δ 2.8–3.0 ppm in NMR) critical for stabilizing crystal lattices, as seen in the 40.36° dihedral angle between indoline and aryl rings .

Q. What role do hydrogen-bonding patterns play in crystallographic refinement?

Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) are refined using SHELXL with restraints (DFIX, DANG). For example, intramolecular C–H⋯O bonds (2.1–2.3 Å) stabilize the spiro conformation, while intermolecular interactions (e.g., C–H⋯π, 3.4 Å) dictate packing motifs. Graph set analysis (e.g., R₂²(8) rings) classifies these interactions systematically .

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